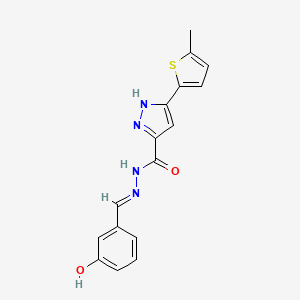![molecular formula C18H18ClN5O3S2 B11669125 N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B11669125.png)
N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and a dimethylsulfamoyl benzamide moiety, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the dimethylsulfamoyl benzamide moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.
Coupling Reactions: Attachment of the dimethylsulfamoyl benzamide moiety using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted chlorophenyl derivatives.
科学的研究の応用
N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- **N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(methylsulfamoyl)benzamide
- **N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(ethylsulfamoyl)benzamide
Uniqueness
N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H18ClN5O3S2 |
|---|---|
分子量 |
452.0 g/mol |
IUPAC名 |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H18ClN5O3S2/c1-23(2)29(26,27)15-8-6-12(7-9-15)17(25)20-11-16-21-22-18(28)24(16)14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,25)(H,22,28) |
InChIキー |
SNSSOKYRVQWOMG-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide](/img/structure/B11669043.png)

![Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B11669065.png)
![6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11669067.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11669071.png)
![10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11669078.png)
![4-{(1E)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}-2-methoxyphenol](/img/structure/B11669082.png)

![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11669093.png)
![6-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11669101.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669106.png)
![[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B11669112.png)
![N'-[(Z)-pyridin-4-ylmethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669113.png)
![6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidin-4-amine](/img/structure/B11669122.png)
